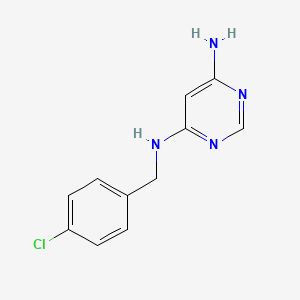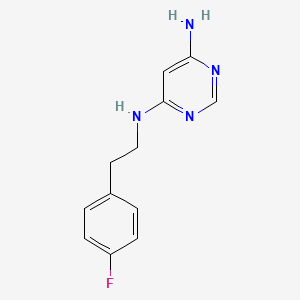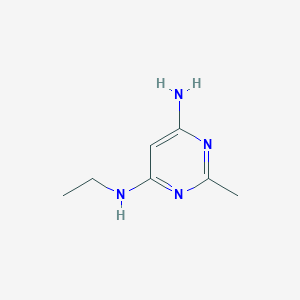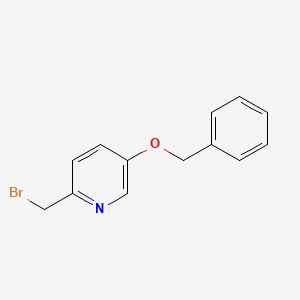
5-(Benzyloxy)-2-(bromomethyl)pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)-2-(bromomethyl)pyridine is likely to be similar to that of pyridine, a nitrogen-containing aromatic heterocycle . Pyridine has a π electron arrangement similar to that of benzene, with a lone pair of electrons on nitrogen in an sp2 orbital in the plane of the ring .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The success of the SM cross-coupling reaction originates from its exceptionally mild and functional group tolerant reaction conditions .Scientific Research Applications
Pharmaceuticals: Drug Synthesis
5-(Benzyloxy)-2-(bromomethyl)pyridine is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of additional functional groups, making it valuable for constructing complex molecules. In drug synthesis, it can be used to create compounds with potential anti-cancer , anti-microbial , and anti-cholinesterase properties.
Gene Delivery Systems
The bromomethyl group in 5-(Benzyloxy)-2-(bromomethyl)pyridine can be utilized to modify carriers in gene delivery systems. These modifications can enhance the binding of nucleic acids and improve the efficiency of gene transfer to target cells, which is crucial for gene therapy approaches .
Anti-Cancer Research
Research into anti-cancer applications often involves the development of small molecules that can interfere with specific cellular processes. 5-(Benzyloxy)-2-(bromomethyl)pyridine can serve as a precursor for compounds designed to inhibit enzymes or receptors involved in cancer cell proliferation .
Anti-Malarial Studies
Compounds derived from 5-(Benzyloxy)-2-(bromomethyl)pyridine may exhibit anti-malarial activity. By interfering with the life cycle of the malaria parasite, these derivatives could contribute to the discovery of new therapeutic agents against malaria .
Anti-Cholinesterase Inhibitors
In the context of neurodegenerative diseases, derivatives of 5-(Benzyloxy)-2-(bromomethyl)pyridine could be explored as potential anti-cholinesterase inhibitors. These inhibitors can increase the levels of acetylcholine in the brain, which may alleviate symptoms of conditions like Alzheimer’s disease .
Antimicrobial Agents
The structural flexibility of 5-(Benzyloxy)-2-(bromomethyl)pyridine allows for the creation of new antimicrobial agents. By targeting specific bacterial enzymes or pathways, derivatives of this compound could lead to the development of novel antibiotics .
Mechanism of Action
The Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Future Directions
The Suzuki–Miyaura (SM) cross-coupling reaction, which could potentially be used with 5-(Benzyloxy)-2-(bromomethyl)pyridine, continues to be a subject of research due to its wide applicability in carbon–carbon bond-forming reactions . Future research may focus on developing more efficient and environmentally friendly methods for these reactions .
properties
IUPAC Name |
2-(bromomethyl)-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWCFNOYMDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-(bromomethyl)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



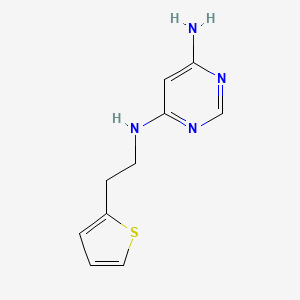
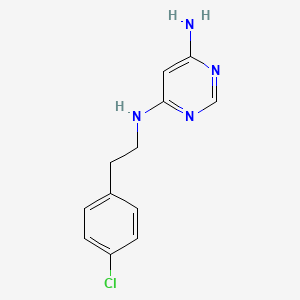
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
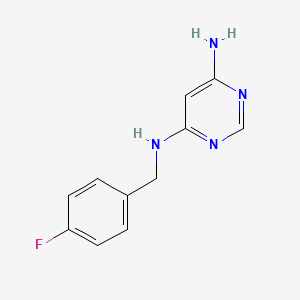
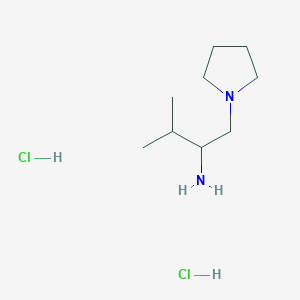
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)

